N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F3NO3S2 and its molecular weight is 365.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Benzenesulfonamides have been synthesized and evaluated for their biochemical activities. For instance, certain derivatives were identified as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, demonstrating potential for investigating neurological conditions and pathways related to kynurenine metabolism (Röver et al., 1997). These findings open avenues for detailed studies on the pathophysiological roles of the kynurenine pathway, especially after neuronal injury.
Anticancer and Anti-inflammatory Properties
Celecoxib derivatives, a class of compounds including benzenesulfonamide structures, have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). This research indicates the potential of these derivatives to be developed into therapeutic agents for a variety of conditions, emphasizing the importance of sulfonamide groups in medicinal chemistry.
Carbonic Anhydrase Inhibition
A significant body of research on benzenesulfonamides focuses on their role as carbonic anhydrase inhibitors. These compounds have been found to possess potent inhibitory effects on various isoforms of carbonic anhydrase, an enzyme critical for physiological functions across different organisms (Nocentini et al., 2016). Their research further demonstrates the compounds' potential applications in treating conditions like glaucoma by lowering intraocular pressure.
Novel Scaffolds for Receptor Antagonism
Research into benzenesulfonamide derivatives has also led to the development of novel scaffolds for receptor antagonism. For example, compounds based on the benzenesulfonanilide skeleton have been found to function as progesterone receptor (PR) antagonists, providing a new approach to treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S2/c15-14(16,17)11-2-1-3-12(8-11)23(20,21)18-6-4-13(19)10-5-7-22-9-10/h1-3,5,7-9,13,18-19H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWRXKLORNKNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.